molecular formula C5H6N4O2S B053499 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 111493-51-7

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No. B053499
CAS RN: 111493-51-7
M. Wt: 186.19 g/mol
InChI Key: JGZOHDBQDBMFHM-UHFFFAOYSA-N
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Description

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the CAS Number: 111493-51-7 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide, often involves reactions such as [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular weight of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is 186.19 . The InChI key and IUPAC name can be found in the MSDS .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and Cu-catalyzed aerobic oxidative cyclization .


Physical And Chemical Properties Analysis

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is a powder at room temperature .

Scientific Research Applications

Biological Activities

Pyrazoles have recently reported novel biological affinities . They demonstrate a broad spectrum of physical, chemical and biological characteristics . In nature, heterocyclic compounds are widely distributed and display an important part in metabolism owing to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins and many others .

Chemoselective Reactions

Chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, where as in basic medium yields 5-amino pyrazoles as major product . This shows the potential of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide in chemoselective reactions.

Inhibition of GABA

The 5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole has been described as a potent GABA (γ- aminobutyric acid) inhibitor with selectivity toward insect versus mammalian receptors . This indicates that 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide could potentially be used in neurological research.

Growth Inhibitory Activity

With regard to the sensitivity against some individual cell lines, compound 4a revealed mild to moderate growth inhibitory activity against 14 tumor cell lines belonging to 7 different subpanels, with special influence on the non-small cell lung Hop-92 and CNS SNB-75 cell lines (GI 50 27.5 and 25.7 μM, respectively) . This suggests that 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide could potentially be used in growth inhibitory research.

Safety and Hazards

The safety information for 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements can be found in the MSDS .

Future Directions

While the future directions for 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide are not explicitly mentioned in the search results, pyrazole derivatives are a promising class of compounds for the development of novel therapeutics . They have shown potential in the treatment of various diseases, including cancer .

properties

IUPAC Name

4-cyano-2-methylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-9-5(12(7,10)11)4(2-6)3-8-9/h3H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOHDBQDBMFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide

CAS RN

111493-51-7
Record name 4-cyano-1-methyl-1H-pyrazole-5-sulfonamide
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